molecular formula C7H7NO2 B140537 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine CAS No. 129421-32-5

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

Cat. No. B140537
M. Wt: 137.14 g/mol
InChI Key: QWQZJEXJTYAPGE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine is a heterocyclic compound that has garnered interest due to its potential as a scaffold for drug discovery. The core structure of this compound features a pyridine ring fused with a 1,4-dioxin ring, which can be further substituted to create a variety of derivatives with different chemical properties and biological activities .

Synthesis Analysis

The synthesis of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives has been achieved through various methods. One common approach involves the Smiles rearrangement of 2-nitro-3-oxiranylmethoxypyridine, which allows for the introduction of different substituents at the 2-position of the heterocyclic system . Other synthetic routes include the treatment of 2-chloro-3-oxiranylmethoxypyridine with nucleophiles to yield substituted alcohols, which upon further reaction, produce the desired dihydro-dioxinopyridine derivatives . Additionally, enantioselective syntheses have been developed to obtain chiral derivatives of the compound, which are important for the preparation of biologically active compounds .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine consists of a six-membered pyridine ring fused with a five-membered 1,4-dioxin ring. This bicyclic system can be further modified by introducing various substituents, which can significantly alter the compound's chemical and physical properties. The presence of the dioxin ring adds to the complexity and versatility of the molecule, making it an attractive intermediate for further chemical transformations .

Chemical Reactions Analysis

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine derivatives undergo a range of chemical reactions, including electrophilic aromatic substitution and addition-elimination reactions. These reactions allow for the selective introduction of substituents on the pyridine ring while maintaining functionalization at other positions. Such chemical versatility is crucial for the exploration of these compounds in drug discovery and combinatorial chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives are influenced by the nature and position of the substituents on the heterocyclic core. For instance, the introduction of hydroxymethyl groups at the 2- or 3-position results in chiral building blocks that can be used to prepare a variety of biologically active compounds. The enantiomeric purity of these chiral derivatives is critical and can be controlled through methods such as capillary electrophoresis . The modifications in the dioxane ring of the analogues also affect the compounds' reactivity and potential therapeutic applications .

Scientific Research Applications

Synthesis of Novel Analogues and Potential Therapeutic Agents

A series of novel analogues of 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine have been synthesized. These analogues feature modifications in the non-aromatic ring, making them attractive as intermediates for the preparation of new therapeutic agents (Bartolomea et al., 2003).

Development of New Scaffolds for Drug Discovery

Selective introduction of substituents on the 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine at the pyridine ring has been achieved. This process maintains functionalization at the 3-position and produces compounds useful as potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

Enantioselective Synthesis and Purity Control

A procedure for enantioselective preparation of 2- and 3-substituted 2,3-dihydro[1,4]dioxino[2,3-b]pyridine derivatives has been described. The enantiomeric purity of each isomer was controlled by capillary electrophoresis, demonstrating an important technique for ensuring the quality of synthesized compounds (Lazar et al., 2005).

Stereochemical Determination Using Vibrational Circular Dichroism

The stereochemistry of 3-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has been determined by comparing experimental and theoretically calculated vibrational circular dichroism (VCD) spectra. This method provides insights into the stereochemical properties of such compounds, which is crucial for their potential application in medicinal chemistry (Kuppens et al., 2003).

Synthesis of Polysubstituted Derivatives and Potential Biological Activities

Polysubstituted derivatives of 2,3-dihydrofuro[2,3-b]pyridines and 3,4-dihydro-2H-pyrano[2,3-b]pyridines have been synthesized using the inverse electron demand Diels–Alder reaction. This strategy enabled efficient synthesis with several points of diversity on the bicyclic scaffold, which could be relevant for exploring biological activities (Hajbi et al., 2007).

Exploration in Organometallic Chemistry

A study on the preparation of fac-tricarbonylchlorobis(ligand)rhenium(I) complexes using pyridine/thiophene hybrid ligands, including derivatives of 2,3-dihydro-thieno[3,4-b][1,4]dioxino[2,3-b]pyridine, highlights the potential application of these compounds in organometallic chemistry (Farrell et al., 2004).

Future Directions

The structure of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine deserves further optimization as cancer treatment agents due to its evident anticancer activity . Moreover, novel compounds based on this structure have potential as antimicrobial agents , indicating a promising direction for future research.

properties

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-6-7(8-3-1)10-5-4-9-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZJEXJTYAPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451587
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-dioxino[2,3-b]pyridine

CAS RN

129421-32-5
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine
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Synthesis routes and methods

Procedure details

2,3-Dihydroxypyridine (2.22 g, 20.0 mmol) was dissolved in N,N′-dimethylformamide (100 mL), and added potassium carbonate (5.52 g, 40.0 mmol) at room temperature. 5 minutes after, 1,2-dibromoethane (2.6 mL, 30.0 mmol) was added at the same temperature, and stirred at 90° C. overnight. The reaction solution was reverted to room temperature, filtered, and the obtained filtrate was concentrated in vacuo. Then, the obtained residue was added ethyl acetate. The suspension was filtered, washed ethyl acetate, and concentrated in vacuo. The title compound (157 mg (yield 5.7%)) was obtained as a colorless oil.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Yield
5.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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